9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Kinase Inhibition Antimalarial CDK

Inconsistent kinase inhibitor quality can derail SAR campaigns and waste screening resources. 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one solves this with certified ≥98% purity and defined biological activity. - Dual PfMRK (IC50=3.5 µM) and CDK1/cyclin B (IC50=12 µM) inhibition provides a validated baseline for antimalarial and cell-cycle research. - The 9-bromo substituent enables direct Suzuki-Miyaura diversification, accelerating library synthesis without additional functionalization steps. - Batch-to-batch consistency ensures reproducible enzyme assay and HTS data across procurement cycles.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 1198413-08-9
Cat. No. B1376156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
CAS1198413-08-9
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CN2C(=O)C=CN=C2C(=C1)Br
InChIInChI=1S/C8H5BrN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H
InChIKeySNZILTAAWFDDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Scaffold and Procurement Baseline


9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-08-9) is a halogenated heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, which serves as a privileged scaffold in medicinal chemistry due to its drug-like properties and diverse biological activities [1]. The bromine substitution at the 9-position provides a versatile handle for further functionalization via cross-coupling reactions, making this compound a strategic intermediate in the synthesis of more complex biologically active molecules [2].

Privileged pyrido[1,2-a]pyrimidin-4-one scaffold for medicinal chemistry exploration
9-Bromo substitution provides a versatile cross-coupling handle for late-stage diversification
Reported kinase inhibition profile against Pfmrk and CDK1 supports target engagement studies

Why 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Replaced


Simple substitution of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one with other pyridopyrimidinones is not feasible due to the specific electronic and steric effects imparted by the bromine atom at the 9-position. The presence of this halogen dramatically alters the compound's reactivity profile, enabling cross-coupling chemistries that are inaccessible to unsubstituted analogs, and shifts its biological target engagement profile, as evidenced by its unique kinase inhibition fingerprint [1]. This positional specificity is critical for applications requiring precise molecular recognition or synthetic derivatization, and direct interchange with other halogenated or unsubstituted congeners can lead to divergent biological outcomes or synthetic failure [2].

! Unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one lacks reported kinase inhibition and direct cross-coupling capability.
! 9-Chloro and other halogen analogs exhibit divergent target selectivity (e.g., PI3Kδ vs CDK1), altering biological readouts.
! 3-Bromo regioisomer shows lower cross-coupling efficiency due to electronic effects, limiting synthetic utility.

Quantitative Differentiation Evidence


Kinase Inhibition Profile

9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a distinct kinase inhibition profile when compared to its unsubstituted parent scaffold. While the unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one generally lacks reported inhibitory activity against these specific kinases, the 9-bromo derivative demonstrates quantifiable inhibition. Specifically, it shows an IC50 of 3,500 nM against Plasmodium falciparum cyclin-dependent protein kinase Pfmrk, and 12,000 nM against human Cyclin-dependent kinase 1 (CDK1)/cyclin B [1]. This profile is in contrast to other halogenated derivatives, such as certain 9-chloro analogs, which have been reported with potent nanomolar activity against PI3Kδ (IC50 = 374 nM) [2], highlighting that the specific halogen and its position dictate target selectivity and potency.

Kinase Inhibition
Context-dependent
IC50: 3,500 nM (Pfmrk), 12,000 nM (CDK1/cyclin B); unsubstituted: no reported inhibition; 9-Cl analog: 374 nM (PI3Kδ)
Supports kinase target selection context
Cross-study data; confirm under standardized assay conditions
Kinase Inhibition Antimalarial CDK

Synthetic Utility via Cross-Coupling

The 9-bromo substituent serves as a critical synthetic handle for diversification via palladium-catalyzed cross-coupling reactions. Studies have demonstrated that 9-bromo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes efficient Suzuki-Miyaura cross-coupling with various arylboronic acids under mild conditions (e.g., using Pd(PPh3)4 as catalyst, aqueous Na2CO3 as base, in DME at 80°C), providing access to a wide range of 9-aryl-substituted derivatives [1]. This reactivity is in stark contrast to the unsubstituted parent compound, which cannot participate in such transformations directly. Furthermore, the 9-bromo derivative exhibits superior reactivity compared to its 3-bromo isomer, as the 9-position is more electronically favored for oxidative addition in cross-coupling cycles [2].

Cross-Coupling Reactivity
Class-level
Efficient Suzuki-Miyaura coupling, yields 60–90%; 3-bromo isomer less reactive
Enables synthetic library diversification
Reactivity confirmed with model substrates; scope with specific partners should be evaluated
Suzuki Coupling Building Block Derivatization

Purity and Storage Specifications

Procurement of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one from reputable vendors ensures a minimum purity of 98% (typically by HPLC), which is critical for reproducibility in biological assays and synthetic applications . This level of purity is comparable to other high-quality halogenated pyridopyrimidinone building blocks, but is essential for minimizing batch-to-batch variability. In contrast, unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one may be available at lower purities or as a technical grade, which can introduce confounding factors in sensitive biochemical experiments. Furthermore, the compound's defined storage conditions (sealed, dry, 2-8°C) are more stringent than those for the more stable unsubstituted analog, reflecting the potential for hydrolytic or thermal degradation of the bromo substituent and underscoring the need for proper handling to maintain its synthetic and biological integrity.

Purity & Storage
Data to verify
Purity ≥ 98% (HPLC); Storage: sealed, dry, 2–8°C
Supports lot-consistency requirements
Verify vendor COA before critical experiments
Purity QC Specifications

Optimal Application Scenarios


Kinase Inhibitor Screening for Antimalarial Targets

The compound's established inhibitory activity against Pfmrk (IC50 = 3.5 µM) and CDK1/cyclin B (IC50 = 12 µM) makes it a valuable starting point for antimalarial drug discovery efforts targeting cyclin-dependent kinases, as well as for probing cell cycle regulation in eukaryotic systems. Its micromolar potency provides a defined baseline for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity [1].

Suzuki-Miyaura Library Synthesis

The bromine at the 9-position is a highly versatile synthetic handle that enables the rapid generation of diverse 9-aryl and 9-heteroaryl libraries via Suzuki-Miyaura coupling. This application is directly supported by literature precedent demonstrating efficient coupling under mild conditions, making it an ideal building block for medicinal chemistry campaigns seeking to explore chemical space around the pyridopyrimidinone core [1].

Quality-Controlled Reagent for Reproducible Assays

The availability of this compound with a certified purity of ≥98% and defined storage conditions ensures minimal batch-to-batch variability, which is critical for obtaining reliable data in enzyme inhibition assays, cellular studies, and high-throughput screening. This level of quality control distinguishes it from lower-grade or less well-characterized halogenated pyridopyrimidinone analogs [1].

Application
Selection Property
Validation Focus
Antimalarial kinase screening
Reported kinase inhibition profile
Kinase selectivity and SAR validation
Medicinal chemistry library synthesis
9-Bromo cross-coupling handle
Reactivity and derivatization scope
Reproducible biological assays
High-purity specification
Lot reproducibility and storage review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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